molecular formula C5H11NO2 B12983922 3-Aminopropyl acetate

3-Aminopropyl acetate

Cat. No.: B12983922
M. Wt: 117.15 g/mol
InChI Key: SCLGGNBFBLJQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminopropyl acetate is an organic compound with the molecular formula C5H11NO2. It is a derivative of acetic acid and contains an amino group attached to a propyl chain. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Aminopropyl acetate can be synthesized through several methods. One common method involves the reaction of 3-aminopropanol with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the by-products.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where 3-aminopropanol is reacted with acetic acid or its derivatives. The reaction is carefully controlled to ensure high yield and purity of the product. The process may involve distillation to separate the desired compound from any impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopropyl acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Produces carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Aminopropyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of pharmaceuticals.

    Industry: It is employed in the production of coatings, adhesives, and other materials.

Mechanism of Action

The mechanism of action of 3-aminopropyl acetate involves its ability to act as a nucleophile due to the presence of the amino group. This allows it to participate in various chemical reactions, forming covalent bonds with electrophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Uniqueness: 3-Aminopropyl acetate is unique due to its specific structure, which combines an amino group with an acetate ester. This combination allows it to participate in a variety of chemical reactions, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

3-aminopropyl acetate

InChI

InChI=1S/C5H11NO2/c1-5(7)8-4-2-3-6/h2-4,6H2,1H3

InChI Key

SCLGGNBFBLJQFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCN

Origin of Product

United States

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